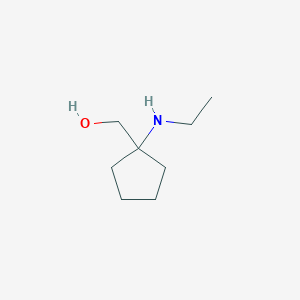

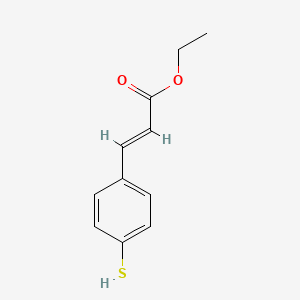

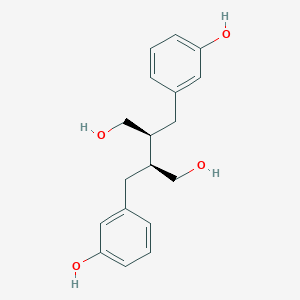

![molecular formula C24H23F7N4O2 B13403255 3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)

3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aprepitant is a medication primarily used to prevent nausea and vomiting caused by chemotherapy and surgery. It belongs to the class of neurokinin-1 receptor antagonists and works by blocking the action of substance P, a neuropeptide associated with vomiting . Aprepitant is marketed under various brand names, including Emend, Cinvanti, and Aponvie .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of aprepitant involves several key steps:

Grignard Reaction: A raw material undergoes a Grignard reaction with 4-fluorophenylmagnesium halide.

Reduction Reaction: The product from the Grignard reaction is then reduced using a reducing agent.

Debenzylation Reaction: The reduced compound undergoes debenzylation with a deprotection reagent.

Protection and Deprotection: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali, followed by deprotection using an acid or alkali.

Industrial Production Methods

Industrial production of aprepitant often involves the formation of an inclusion complex with sulfobutyl ether-β-cyclodextrin to enhance its solubility and bioavailability . This complex is prepared through a saturated-aqueous solution method and characterized by various techniques such as Fourier transform infrared spectroscopy, x-ray powder diffraction, and differential scanning calorimetry .

Análisis De Reacciones Químicas

Types of Reactions

Aprepitant undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Aprepitant has a wide range of scientific research applications:

Chemistry: Used as a model compound to study neurokinin-1 receptor antagonism.

Biology: Investigated for its role in modulating neuropeptide activity.

Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting.

Industry: Used in the development of new antiemetic formulations.

Mecanismo De Acción

Aprepitant exerts its effects by blocking the neurokinin-1 receptors in the brain, which are activated by substance P . By preventing substance P from binding to these receptors, aprepitant reduces the likelihood of vomiting . Positron emission tomography studies have shown that aprepitant can cross the blood-brain barrier and bind to neurokinin-1 receptors in the human brain .

Comparación Con Compuestos Similares

Similar Compounds

Ondansetron: A serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Dexamethasone: A corticosteroid used to reduce inflammation and suppress the immune system.

Uniqueness

Aprepitant is unique in its mechanism of action as a neurokinin-1 receptor antagonist, which complements the action of serotonin 5-HT3 receptor antagonists and corticosteroids . This makes it particularly effective in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting .

Propiedades

Fórmula molecular |

C24H23F7N4O2 |

|---|---|

Peso molecular |

532.5 g/mol |

Nombre IUPAC |

3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C24H23F7N4O2/c1-13(15-9-16(23(26,27)28)11-17(10-15)24(29,30)31)37-19-3-2-8-35(12-20-32-22(36)34-33-20)21(19)14-4-6-18(25)7-5-14/h4-7,9-11,13,19,21H,2-3,8,12H2,1H3,(H2,32,33,34,36)/t13-,19+,21+/m1/s1 |

Clave InChI |

GLJSXTIFQNHMIV-XFPJRNFQSA-N |

SMILES isomérico |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CCCN([C@H]2C3=CC=C(C=C3)F)CC4=NNC(=O)N4 |

SMILES canónico |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCCN(C2C3=CC=C(C=C3)F)CC4=NNC(=O)N4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

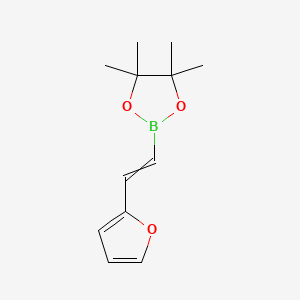

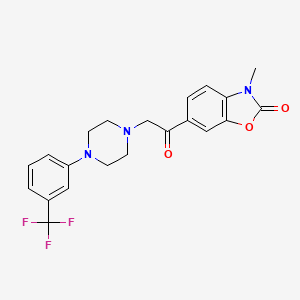

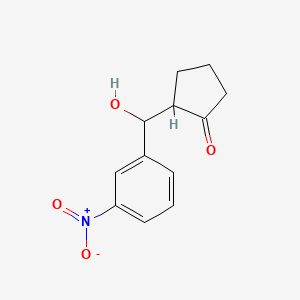

![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)

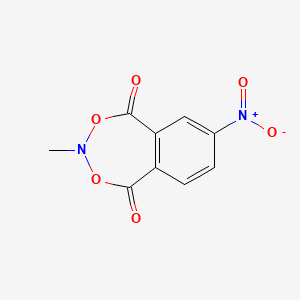

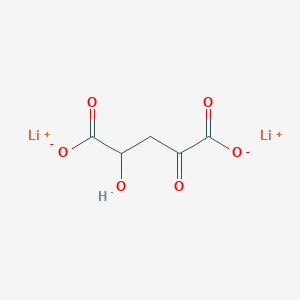

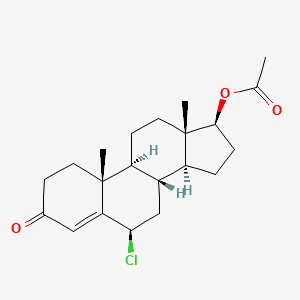

![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)

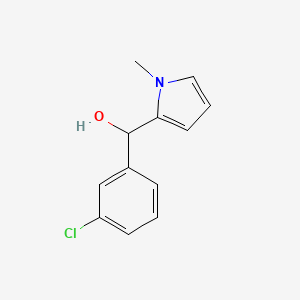

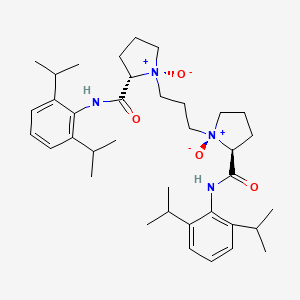

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)